![molecular formula C7H13N B1588794 (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine CAS No. 7242-92-4](/img/structure/B1588794.png)
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
Overview
Description
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine: is a bicyclic amine with the molecular formula C₇H₁₃N. It is also known as bicyclo[2.2.1]heptan-2-amine, exo-. This compound is characterized by its unique structure, which includes a norbornane skeleton with an amino group attached to the second carbon in the exo position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of exo-2-Nitronorbornane: One common method for synthesizing (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the reduction of exo-2-nitronorbornane using hydrogen gas in the presence of a palladium catalyst.
Hydroamination of Norbornene: Another method involves the hydroamination of norbornene with ammonia or an amine in the presence of a suitable catalyst.
Industrial Production Methods: : Industrial production of this compound often employs the reduction of exo-2-nitronorbornane due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: this compound hydrochloride.
Substitution: Various substituted norbornane derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 113.19 g/mol. Its rigid bicyclic structure contributes to its distinct chemical and biological properties, making it an interesting subject for research.
Chemistry
- Building Block for Organic Synthesis : (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic framework allows for the introduction of various functional groups through substitution reactions.
-
Synthetic Routes : Common synthesis methods include:
- Diels-Alder Reactions : Used to form the bicyclic framework.
- Chiral Resolution : Techniques employed to obtain specific enantiomers enhance its utility in asymmetric synthesis.
Biology
- Ligand in Biochemical Studies : The compound has been investigated for its potential as a ligand in various biochemical pathways. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions.
Medicine
- Pharmacological Properties : Research indicates that this compound may exhibit neuroprotective effects and has been explored for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
- Mechanism of Action : The compound acts as an antagonist to CXC chemokine receptors (CXCRs), particularly CXCR2, which plays a role in inflammatory responses and cancer metastasis.
Compound | Target Receptor | IC50 Value (nM) | Toxicity Profile |
---|---|---|---|
Compound 5a | NMDA | >150 μM | Acceptable |
Compound 2e | CXCR2 | 48 nM | High selectivity |
Compound 2g | CXCR1/CXCR2 | 5.6 mM / 0.42 mM | Moderate selectivity |
This table illustrates the varying degrees of activity against NMDA receptors and CXCRs among derivatives of this compound.
Neurodegenerative Disorders
Research has highlighted the potential of certain derivatives of this compound as NMDA receptor antagonists:
- Study Findings : In vitro studies demonstrated dose-dependent toxicity above 100 μM in cell lines but showed acceptable therapeutic indices compared to existing treatments like memantine.
Cancer Treatment
The antagonistic properties against CXCR2 suggest potential applications in cancer therapies aimed at reducing tumor metastasis:
- Mechanism : By inhibiting chemokines such as CXCL8 (interleukin-8), this compound may reduce tumor progression through modulation of inflammatory pathways.
Mechanism of Action
Mechanism: : (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects primarily through the inhibition of putrescine N-methyltransferase. This enzyme is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Molecular Targets and Pathways
Putrescine N-methyltransferase: Inhibition of this enzyme disrupts polyamine biosynthesis, affecting cellular functions.
CDK Kinase Inhibition: The compound is also used in the preparation of heterocyclic compounds that act as CDK kinase inhibitors, which are explored for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
endo-2-Aminonorbornane: A stereoisomer of (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine with the amino group in the endo position.
2-Aminonorbornane Hydrochloride: A derivative of this compound with a hydrochloride group.
Bornylamine: Another bicyclic amine with a similar structure but different functional groups.
Uniqueness: : this compound is unique due to its specific exo configuration, which imparts distinct chemical and biological properties. Its ability to inhibit putrescine N-methyltransferase and its use in catalysis and drug development highlight its versatility and importance in various fields .
Biological Activity
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine, a bicyclic compound with a unique structure, has garnered attention in pharmacological research due to its biological activity, particularly as an antagonist of the CXC chemokine receptor 2 (CXCR2). This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 111.18 g/mol
- CAS Number : 7242-92-4
The rigid bicyclic structure of this compound contributes to its distinct chemical and biological properties, particularly its ability to interact with various biological receptors.
Target Receptors
The primary target for this compound is the CXC chemokine receptor 2 (CXCR2) . This receptor is involved in several physiological processes, including inflammation and cancer metastasis.
Mode of Action
As an antagonist of CXCR2, this compound inhibits the receptor's activation by chemokines such as CXCL8 (interleukin-8). This antagonistic action is believed to provide therapeutic benefits in conditions characterized by excessive inflammation or cancer progression .
Pharmacokinetics
Research indicates that this compound exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in both rat and human plasma. This stability suggests favorable bioavailability and potential for oral administration in therapeutic contexts.
Anticancer Applications
The antagonistic properties of this compound against CXCR2 have been proposed as a novel strategy for treating metastatic cancer. In vitro studies have shown that compounds targeting CXCR2 can reduce tumor growth and metastasis by inhibiting the signaling pathways that promote these processes .
Neuropharmacological Studies
This compound has also been investigated for its potential as a neurotransmitter analog. Derivatives of this compound have been studied for their effects on NMDA receptors, which are critical in neurodegenerative disorders such as Alzheimer's disease. Toxicity studies indicated that certain derivatives possess acceptable toxicity profiles at therapeutic concentrations .
Table 1: Summary of Biological Activity Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine with high enantiomeric purity?
The synthesis typically involves stereoselective catalytic methods or resolution techniques. For example:
- Iridium-catalyzed C–H functionalization : Reacting norbornene derivatives with amines (e.g., 4-fluorobenzamide) under iridium catalysis achieves high regioselectivity and enantiomeric excess (up to 93% yield) .
- Chiral resolution : Use chiral column chromatography (e.g., Chiralcel OD-H) or enzymatic resolution to separate enantiomers from racemic mixtures .
- Optimized cyclization : Employ continuous flow reactors to enhance reaction efficiency and reduce byproducts in bicyclic amine formation .
Q. How can researchers ensure purity (>97%) during purification?
- Chromatographic methods : Use flash column chromatography with silica gel and eluents like hexane/ethyl acetate (gradient elution). For enantiopure samples, chiral stationary phases are critical .
- Recrystallization : Dissolve the compound in hot ethanol and cool slowly to isolate crystals, achieving >97% purity .
- HPLC validation : Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. What role does stereochemistry play in modulating biological activity?
The exo-2-amine configuration (1R,2R,4S) influences receptor binding affinity. For example:
- Neuromodulation : The compound’s rigid bicyclic structure mimics natural ligands, enabling selective interactions with dopamine and serotonin receptors. Steric hindrance from the norbornane skeleton enhances binding specificity .
- Enzyme inhibition : Enantiopure derivatives act as potent inhibitors of soluble epoxide hydrolase (sEH) and RNA viruses. The (1R,2R,4S) isomer shows 10-fold higher inhibition than its enantiomer in sEH assays .
Q. How can researchers analyze interactions with biological targets?
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with receptors like G-protein-coupled receptors (GPCRs) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s bicyclic framework and active sites of viral proteases .
Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?
- Amide formation : React with substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) to produce analogs with improved bioavailability (92% yield) .
- Urea derivatives : Treat with isocyanates (e.g., halogenated aryl isocyanates) to synthesize ureas with antiviral activity (up to 94% yield) .
- Thiophene conjugates : Catalytic coupling with thiophene derivatives enhances π-stacking interactions, useful in material science and photopharmacology .
Q. Experimental Design & Safety
Q. What safety precautions are critical during handling?
- Hazard mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is classified under UN 2733 (flammable/corrosive) and requires storage in airtight containers at 2–8°C .
- Spill management : Neutralize spills with sand or vermiculite, then transfer to sealed containers for incineration .
- Emergency protocols : In case of inhalation, administer oxygen and seek immediate medical attention. Provide SDS documentation to healthcare providers .
Q. How to resolve contradictions in reported melting points or spectral data?
- Comparative NMR analysis : Cross-validate - and -NMR shifts with literature (e.g., δ 0.86–1.02 ppm for methyl groups in camphor-based analogs ).
- DSC/TGA : Perform differential scanning calorimetry to confirm melting points and thermal stability .
- Batch verification : Compare multiple synthesis batches using LC-MS to identify impurities affecting physical properties .
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-92-4 | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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